S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate
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Overview
Description
3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a polyol.
Scientific Research Applications
Probing Adenylyl Cyclases
- The compound's analog has been synthesized for studying the binding site and function of adenylyl cyclases, specifically interacting with Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).
Antiviral Activity
- A related compound showed potent activity against human cytomegalovirus (HCMV), although it was not active against herpes simplex virus types 1 and 2 (Kim, Luh & Martin, 1990).
Synthesis of Analogues
- Various analogues of this compound have been synthesized for different purposes, including understanding its interactions with specific biological targets (Krečmerová, Masojídková & Holý, 2004).
Application in Nucleotide Analogue Synthesis
- The compound is used in the synthesis of acyclic nucleotide analogues, which are significant in studying antiviral and cytostatic activities (Česnek, Hocek & Holý, 2000).
Role in Calcium Antagonism
- Synthesized isomers of a related compound have shown calcium antagonism activity, highlighting its potential use in cardiovascular research (Sakoda, Matsumoto & Seto, 1992).
Properties
Molecular Formula |
C31H52N7O18P3S |
---|---|
Molecular Weight |
935.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate |
InChI |
InChI=1S/C31H52N7O18P3S/c1-16(2)17(3)11-19(39)18(4)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(5,6)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-16,18-20,23-25,29,39,41-42H,3,7-13H2,1-2,4-6H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t18?,19?,20-,23-,24-,25?,29-/m1/s1 |
InChI Key |
LQMGDAUBYDSVAK-XDQFSKGCSA-N |
Isomeric SMILES |
CC(C)C(=C)CC(C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CC(C)C(=C)CC(C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)C(=C)CC(C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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